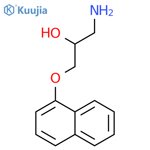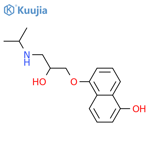Preparation of human drug metabolites using fungal peroxygenases
,
Biochemical Pharmacology,
2011,
82(7),
789-796
![1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- structure](https://ja.kuujia.com/scimg/cas/10476-53-6x500.png)



